

2-Amino-4-chloro-6-methylpyrimidine solubility profile

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Compound of Interest

Compound Name: 2-Amino-4-chloro-6-methylpyrimidine

Cat. No.: B145687

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An In-depth Technical Guide to the Solubility Profile of **2-Amino-4-chloro-6-methylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of **2-Amino-4-chloro-6-methylpyrimidine**. Due to the limited availability of direct experimental data for this compound, this guide also includes detailed, generalized experimental protocols for determining key solubility-related parameters, empowering researchers to generate specific data as required.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **2-Amino-4-chloro-6-methylpyrimidine** is presented below.

Property	Value	Source
Molecular Formula	C ₅ H ₆ ClN ₃	[1]
Molecular Weight	143.57 g/mol	[1]
Melting Point	183-186 °C	
Appearance	White to light yellow needle-like crystals	[2]
Predicted pKa	4.26 ± 0.10	[3]
Predicted LogP	1.2	

Note: The pKa and LogP values are predicted and have not been experimentally verified.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. The available data for **2-Amino-4-chloro-6-methylpyrimidine** is primarily qualitative, with one semi-quantitative data point.

Solvent	Solubility	Source
Water	Insoluble	[2]
Acetic Acid	50 mg/mL (soluble)	

A structurally related compound, 2-amino-4-hydroxy-6-methylpyrimidine, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4]. While this suggests potential solubility of **2-Amino-4-chloro-6-methylpyrimidine** in these organic solvents, experimental verification is necessary.

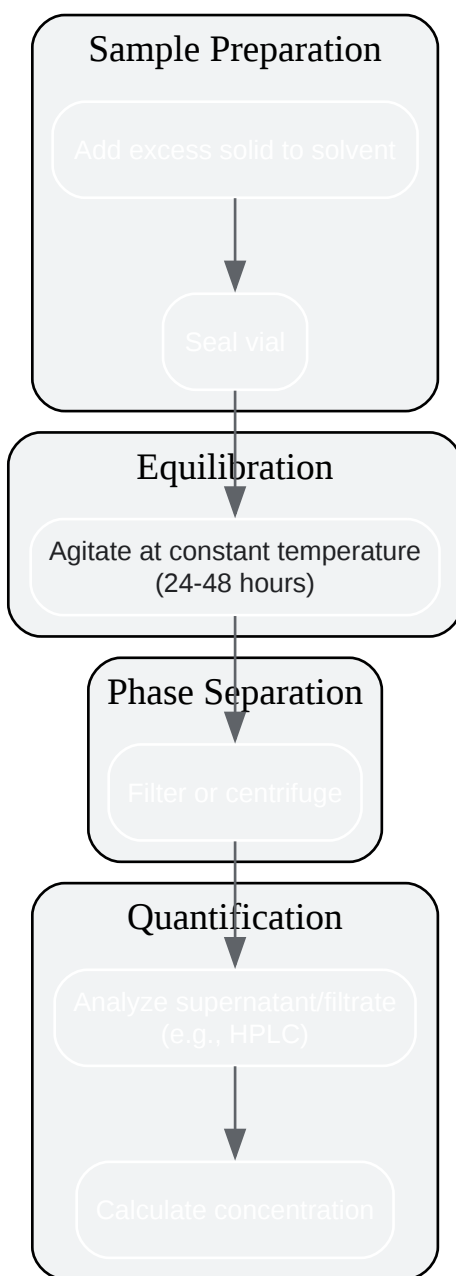
Experimental Protocols

To facilitate further research, the following sections detail standard methodologies for determining the key parameters of a compound's solubility profile.

Thermodynamic Solubility Determination

This protocol establishes the equilibrium solubility of a compound.

- **Sample Preparation:** An excess amount of solid **2-Amino-4-chloro-6-methylpyrimidine** is added to a vial containing a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO).
- **Equilibration:** The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a fine-pored filter (e.g., 0.22 μm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A calibration curve with known concentrations of the compound is used for accurate quantification.



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Diagram 1: Workflow for Thermodynamic Solubility Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

- Instrument Calibration: A potentiometer is calibrated using standard buffers (e.g., pH 4, 7, and 10).
- Sample Preparation: A solution of **2-Amino-4-chloro-6-methylpyrimidine** is prepared in water, often with a co-solvent if aqueous solubility is low. The ionic strength is kept constant with a background electrolyte like KCl.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.
- Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

LogP Determination by Shake-Flask Method (OECD 107)

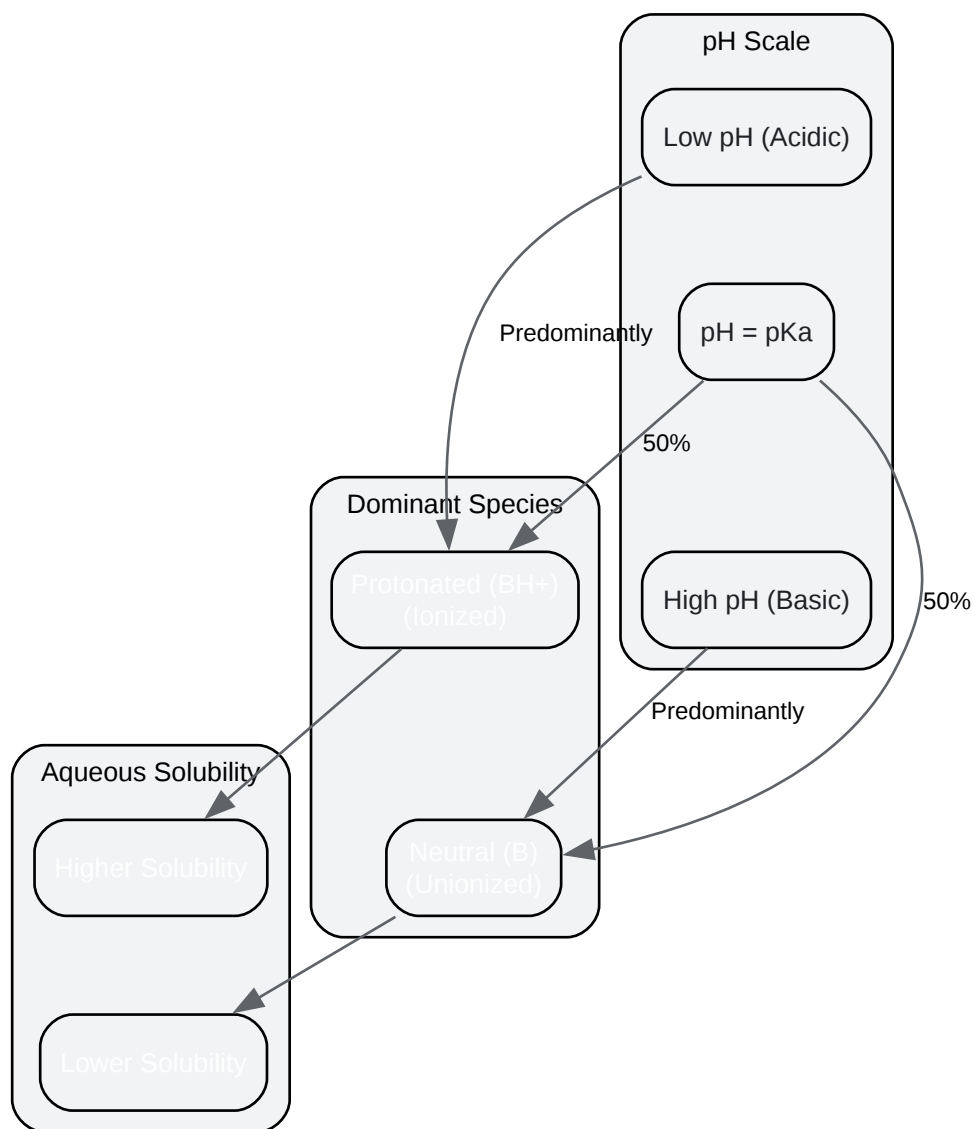
The partition coefficient (LogP) measures the lipophilicity of a compound.

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
- Test Substance Addition: A known amount of **2-Amino-4-chloro-6-methylpyrimidine** is dissolved in either the aqueous or n-octanol phase.
- Partitioning: The two phases are combined in a vessel and shaken until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the analyte in each phase is determined by a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.^[5]

pH-Solubility Relationship

The solubility of an ionizable compound like **2-Amino-4-chloro-6-methylpyrimidine** is highly dependent on the pH of the medium. As a weak base (due to the amino group), its solubility is expected to increase in acidic conditions where it becomes protonated and forms a more soluble salt.

pH-Solubility Relationship for a Weak Base



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Diagram 2: Relationship between pH, pKa, and Solubility.

This guide serves as a foundational resource for researchers working with **2-Amino-4-chloro-6-methylpyrimidine**. While direct experimental data is limited, the provided protocols and theoretical frameworks offer a robust starting point for comprehensive characterization of its solubility profile.

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